
4-(2-hydroxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-hydroxyphenyl)-N-(2-phenylethyl)-1-piperazinecarbothioamide, commonly known as PEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEP is a piperazine derivative that has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of PEP is not fully understood. However, it has been suggested that PEP exerts its biological effects by modulating the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. PEP has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
PEP has been reported to exhibit a wide range of biochemical and physiological effects. PEP has been shown to reduce oxidative stress and inflammation, improve cognitive function, and exhibit anticonvulsant and analgesic effects. PEP has also been reported to exhibit anti-tumor activity by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
PEP has several advantages for lab experiments, including its ease of synthesis, low cost, and wide range of biological activities. However, PEP has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on PEP. One potential direction is to study the effects of PEP on other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to investigate the potential of PEP as a drug candidate for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of PEP and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, PEP is a promising chemical compound that exhibits a wide range of biological activities and potential therapeutic applications. Its ease of synthesis, low cost, and wide range of biological activities make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of PEP and to optimize its pharmacological properties for clinical use.
Synthesemethoden
PEP can be synthesized using a simple one-pot reaction between 2-hydroxybenzaldehyde, 2-phenylethylamine, and thiourea. The reaction takes place in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified using column chromatography, yielding pure PEP.
Wissenschaftliche Forschungsanwendungen
PEP has been extensively studied for its therapeutic potential in various diseases, including Alzheimer's disease, Parkinson's disease, epilepsy, and cancer. PEP has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. PEP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
4-(2-hydroxyphenyl)-N-(2-phenylethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-18-9-5-4-8-17(18)21-12-14-22(15-13-21)19(24)20-11-10-16-6-2-1-3-7-16/h1-9,23H,10-15H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYNDOHPTDCHFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

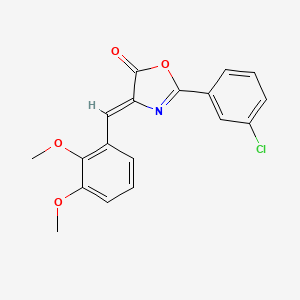
![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)
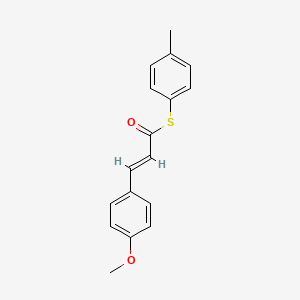
![2-{[5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5766950.png)

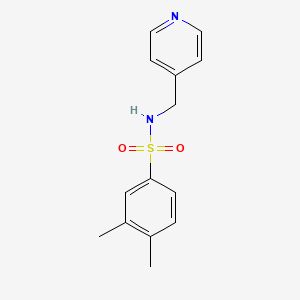
![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)
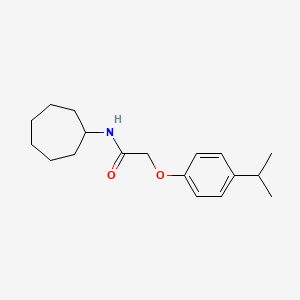

![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)
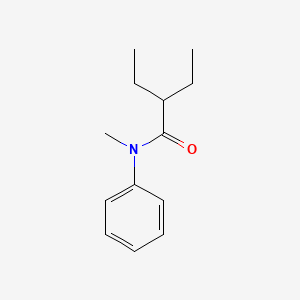

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)